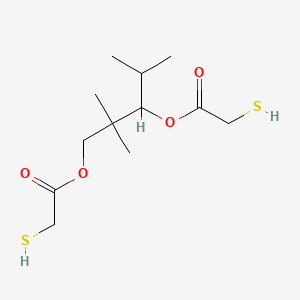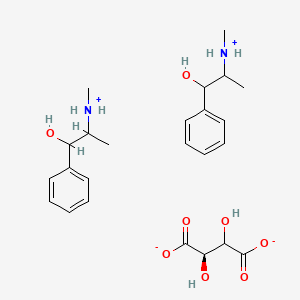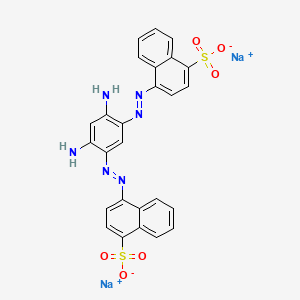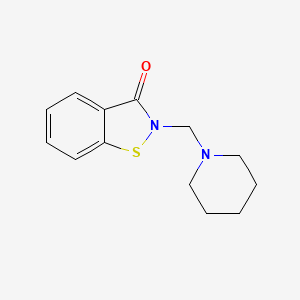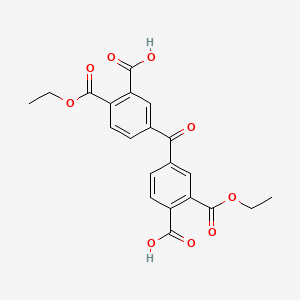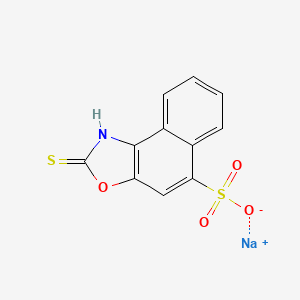![molecular formula C22H39NNa2O6S B12684080 Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt CAS No. 58353-68-7](/img/structure/B12684080.png)
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is a chemical compound with the molecular formula C22H41NO6S.2Na. It is also known as sodium oleylsulfosuccinamate. This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt typically involves the reaction of oleylamine with maleic anhydride to form an intermediate product. This intermediate is then sulfonated using sodium bisulfite to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained during the reaction.
Solvent: A suitable solvent like ethanol or water is used to facilitate the reaction.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Mixing: Oleylamine and maleic anhydride are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Sulfonation: Sodium bisulfite is added to the mixture to sulfonate the intermediate product.
Purification: The final product is purified through filtration and drying processes to obtain the pure disodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt involves its interaction with lipid membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar amphiphilic properties.
Sodium lauryl ether sulfate (SLES): A surfactant commonly used in personal care products.
Cocamidopropyl betaine: A surfactant derived from coconut oil, used in various cleaning products.
Uniqueness
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic substances .
Propiedades
Número CAS |
58353-68-7 |
|---|---|
Fórmula molecular |
C22H39NNa2O6S |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
disodium;4-(octadec-9-enylamino)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
PLHAFYWVSVUQCQ-UHFFFAOYSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


